2-Bromo-5-butoxybenzoic acid
Description
2-Bromo-5-butoxybenzoic acid (CAS: 1528132-18-4) is a substituted benzoic acid derivative with the molecular formula C₁₁H₁₃BrO₃ and a molecular weight of 273.13 g/mol . The compound features a bromine atom at the 2-position and a butoxy group (-OCH₂CH₂CH₂CH₃) at the 5-position of the benzene ring. The butoxy substituent, a four-carbon ether chain, contributes significantly to the molecule’s lipophilicity, making it more soluble in organic solvents compared to shorter-chain analogs. This structural motif is critical in pharmaceutical and agrochemical synthesis, where lipophilicity influences bioavailability and membrane permeability .
Properties
IUPAC Name |
2-bromo-5-butoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-2-3-6-15-8-4-5-10(12)9(7-8)11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLALWGQWIXHCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-butoxybenzoic acid typically involves the bromination of 5-butoxybenzoic acid. The reaction is carried out using bromine in the presence of a catalyst and an organic solvent. The reaction conditions are generally mild, and the process is efficient, yielding high-purity products .
Industrial Production Methods: Industrial production of 2-Bromo-5-butoxybenzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is carefully monitored to avoid over-bromination and to maintain the integrity of the butoxy group .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-butoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
- Substitution reactions yield various halogenated derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in alcohols or other reduced forms of the compound .
Scientific Research Applications
2-Bromo-5-butoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-5-butoxybenzoic acid involves its interaction with specific molecular targets. The bromine atom and the butoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Position and Acidity
- 2-Bromo-5-butoxybenzoic acid : The butoxy group at position 5 (meta to the carboxylic acid) is electron-donating via resonance, reducing the acidity of the -COOH group (predicted higher pKa). The bromine at position 2 (ortho to -COOH) exerts a weak electron-withdrawing inductive effect, partially counteracting the butoxy group’s influence .
- 5-Bromo-2-chlorobenzoic acid (C₇H₄BrClO₂): Both bromine (position 5) and chlorine (position 2) are electron-withdrawing, significantly enhancing acidity (lower pKa) compared to 2-bromo-5-butoxybenzoic acid .
- 2-Bromo-5-hydroxybenzoic acid (C₇H₅BrO₃): The hydroxyl group at position 5 is strongly electron-withdrawing when deprotonated (O⁻), increasing acidity. However, in protonated form (-OH), it is electron-donating, leading to a more nuanced acidity profile .
Tautomerism and Conformational Stability
- 4-Amino-5-bromobenzoic acid (C₇H₆BrNO₂): The amino group at position 4 enables tautomerism, with DFT studies showing close alignment between theoretical and experimental bond lengths. This contrasts with 2-bromo-5-butoxybenzoic acid, where the bulky butoxy group restricts tautomeric flexibility .
Physicochemical Properties
Molecular Weight and Lipophilicity
| Compound | Molecular Formula | Molecular Weight (g/mol) | Predicted logP* |
|---|---|---|---|
| 2-Bromo-5-butoxybenzoic acid | C₁₁H₁₃BrO₃ | 273.13 | ~2.8 |
| 2-Bromo-5-methoxybenzoic acid | C₈H₇BrO₃ | 231.05 | ~1.9 |
| 5-Bromo-2-iodobenzoic acid | C₇H₄BrIO₂ | 326.92 | ~2.5 |
| 5-Bromo-2-chlorobenzoic acid | C₇H₄BrClO₂ | 235.46 | ~2.2 |
*logP estimates based on substituent contributions: Longer alkyl chains (e.g., butoxy) increase lipophilicity compared to methoxy or halogens .
Solubility
- The butoxy group in 2-bromo-5-butoxybenzoic acid enhances solubility in nonpolar solvents (e.g., dichloromethane) but reduces water solubility. In contrast, 2-bromo-5-hydroxybenzoic acid exhibits higher aqueous solubility due to hydrogen bonding .
Biological Activity
2-Bromo-5-butoxybenzoic acid is a derivative of benzoic acid characterized by the presence of a bromine atom and a butoxy group. This compound has garnered attention in scientific research due to its potential biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article reviews its biological activity, mechanisms of action, and relevant case studies.
2-Bromo-5-butoxybenzoic acid can undergo various chemical reactions such as substitution, esterification, and reduction. These reactions contribute to its utility in pharmaceutical synthesis and biological studies.
| Reaction Type | Description | Common Reagents | Major Products |
|---|---|---|---|
| Substitution | Bromine can be replaced by nucleophiles like amines | Sodium azide, potassium thiocyanate | 5-Azido-2-butoxybenzoic acid |
| Esterification | Formation of esters from the carboxylic acid group | Alcohols with acid catalysts | 5-Bromo-2-butoxybenzoate |
| Reduction | Conversion of the carboxylic acid to an alcohol | Lithium aluminum hydride | 5-Bromo-2-butoxybenzyl alcohol |
The biological activity of 2-bromo-5-butoxybenzoic acid is primarily attributed to its interaction with specific molecular targets. The bromine atom enhances reactivity, while the butoxy group influences binding affinity to various enzymes and receptors. Research indicates that this compound may inhibit certain enzymes involved in inflammatory pathways and cancer progression .
Antimicrobial Activity
Studies have reported that derivatives of benzoic acid, including 2-bromo-5-butoxybenzoic acid, exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
Research indicates that 2-bromo-5-butoxybenzoic acid may possess anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that related benzoic acid derivatives activated proteasomal and lysosomal degradation pathways in cancer cell lines, leading to reduced cell viability . The compound's ability to modulate these pathways suggests it could be a candidate for further development as an anticancer agent.
Study on Proteostasis Modulation
In a study evaluating benzoic acid derivatives, including 2-bromo-5-butoxybenzoic acid, researchers found that these compounds promoted the activity of both the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in human fibroblasts. The results indicated significant activation of cathepsins B and L, enzymes critical for protein degradation .
Cytotoxicity Assessment
Another study assessed the cytotoxic effects of various benzoic acid derivatives on cancer cell lines such as Hep-G2 and A2058. The findings revealed that while some compounds exhibited low toxicity (cell growth inhibition rates below 6%), others demonstrated significant bioactivity, suggesting a nuanced profile for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
